

Application of Fluticasone Propionate-d3 in Preclinical and Clinical Drug Development

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Compound of Interest

Compound Name: Fluticasone Propionate-d3

Cat. No.: B12426824

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Application Notes

Fluticasone Propionate-d3 is a deuterated analog of Fluticasone Propionate, a potent synthetic corticosteroid used in the treatment of inflammatory conditions such as asthma and allergic rhinitis.[1][2][3][4] The primary application of **Fluticasone Propionate-d3** in preclinical and clinical drug development is as an internal standard (IS) for the quantitative bioanalysis of Fluticasone Propionate in biological matrices, most commonly plasma.[5] Its utility is critical in pharmacokinetic (PK) and pharmacodynamic (PD) studies where accurate and precise measurement of the parent drug concentration is essential.

The use of a stable isotope-labeled internal standard like **Fluticasone Propionate-d3** is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. It offers several advantages:

- **Improved Accuracy and Precision:** **Fluticasone Propionate-d3** closely mimics the chemical and physical properties of Fluticasone Propionate. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in sample preparation and instrument response.
- **Mitigation of Matrix Effects:** Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer. As **Fluticasone Propionate-d3** co-elutes with Fluticasone

Propionate, it experiences similar matrix effects, allowing for reliable correction and more accurate quantification.

- **Enhanced Method Robustness:** The use of a deuterated internal standard makes the bioanalytical method more rugged and reproducible, which is a critical requirement for regulatory submissions in both preclinical and clinical studies.

Due to the very low systemic bioavailability of Fluticasone Propionate, particularly after inhalation, highly sensitive analytical methods are required to measure its plasma concentrations.^{[5][6]} The application of **Fluticasone Propionate-d3** in conjunction with sensitive LC-MS/MS instrumentation enables the achievement of very low limits of quantification (LLOQ), often in the sub-picogram per milliliter (pg/mL) range.^{[5][6][7]}

Key Applications:

- **Pharmacokinetic Studies:** Essential for determining key PK parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and elimination half-life (t_{1/2}) of Fluticasone Propionate in various preclinical species and in human clinical trials.^{[8][9][10][11]}
- **Bioequivalence Studies:** Used in studies comparing the bioavailability of a generic formulation of Fluticasone Propionate to a reference product.^[12]
- **Drug-Drug Interaction Studies:** Employed to assess the impact of co-administered drugs on the pharmacokinetics of Fluticasone Propionate.
- **Metabolic Profiling:** While the primary use is for quantifying the parent drug, it can also aid in the tentative identification of metabolites by observing the mass shift between the unlabeled drug and its deuterated counterpart. Fluticasone Propionate is primarily metabolized to an inactive 17β-carboxylic acid derivative.^{[13][14]}

Quantitative Data Summary

The following tables summarize quantitative data from various bioanalytical methods utilizing **Fluticasone Propionate-d3** as an internal standard.

Table 1: LC-MS/MS Method Parameters for Fluticasone Propionate Quantification

Parameter	Method 1	Method 2	Method 3
Internal Standard	Fluticasone Propionate-d3[5]	Fluticasone Propionate-d5[6]	13C3-labeled Fluticasone Propionate[15]
Matrix	Human Plasma[5]	Human Plasma[6]	Human Plasma[15]
Extraction Technique	Protein Precipitation followed by SPE[5]	Single-step extraction[6]	Solid-Phase Extraction[15]
Chromatography	Reversed-phase	Shim-pack GIST C18[6]	Not specified
Detection	MS/MS (QTRAP 6500)[5]	MS/MS (LCMS-8060) [6]	LC-(APCI) MS/MS[15]
MRM Transition (Analyte)	m/z 501.3 → 293.2/313.2[5]	m/z 501.0 → 293.05[6]	Not specified
MRM Transition (IS)	m/z 504.3 → 313.2[5]	m/z 506.0 → 313.1[6]	Not specified

Table 2: Bioanalytical Method Validation Data

Parameter	Method 1	Method 2	Method 3
Linear Range	0.200 - 120 pg/mL[5]	0.2 - 255.5 pg/mL	10 - 1000 pg/mL[15]
LLOQ	0.200 pg/mL (200 fg/mL)[5]	0.2 pg/mL[6]	10 pg/mL[15]
Intra-day Precision (%CV)	< 15%	< 20% at LLOQ, < 15% at other levels[6]	< 15%[15]
Inter-day Precision (%CV)	< 15%	< 20% at LLOQ, < 15% at other levels[6]	< 15%[15]
Accuracy (% Bias)	Within ±15%	Within ±20% at LLOQ, ±15% at other levels[6]	< 11%[15]

Experimental Protocols

Protocol 1: Quantification of Fluticasone Propionate in Human Plasma using LC-MS/MS

This protocol is a synthesized methodology based on common practices reported in the literature.^[5]

1. Materials and Reagents:

- Fluticasone Propionate reference standard
- **Fluticasone Propionate-d3** (Internal Standard)
- Human plasma (K2EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Water (HPLC grade)
- Zinc Sulfate (0.2 M)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and QC Sample Preparation:

- Prepare stock solutions of Fluticasone Propionate and **Fluticasone Propionate-d3** in a suitable organic solvent (e.g., 25% methanol).
- Prepare calibration standards by spiking appropriate amounts of the Fluticasone Propionate stock solution into blank human plasma to achieve a concentration range (e.g., 0.2 to 250 pg/mL).

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation and SPE):

- To 500 μ L of plasma sample (standard, QC, or unknown), add 20-50 μ L of the **Fluticasone Propionate-d3** internal standard solution (e.g., 1 ng/mL).^[5]
- Add a protein precipitating agent (e.g., 700 μ L of 0.2 M zinc sulfate).
- Vortex the samples for 5 minutes and then centrifuge for 5 minutes at 8000 rpm.
- Condition an SPE cartridge with methanol followed by water.
- Load the supernatant from the centrifuged sample onto the SPE cartridge.
- Wash the cartridge with water, followed by a low percentage of organic solvent (e.g., 25% methanol).^[5]
- Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane or 50% methanol in water).^{[5][6]}
- Evaporate the eluent to dryness under a stream of nitrogen at 40°C.^[5]
- Reconstitute the dried residue in a suitable volume (e.g., 200 μ L) of the mobile phase.^[5]

4. LC-MS/MS Analysis:

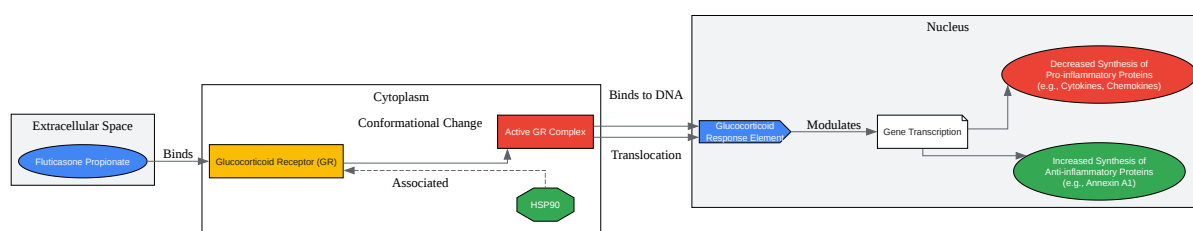
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column.
- Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

- Ionization Mode: Positive ion mode.
- Data Acquisition: Monitor the specific multiple reaction monitoring (MRM) transitions for Fluticasone Propionate and **Fluticasone Propionate-d3**.

5. Data Analysis:

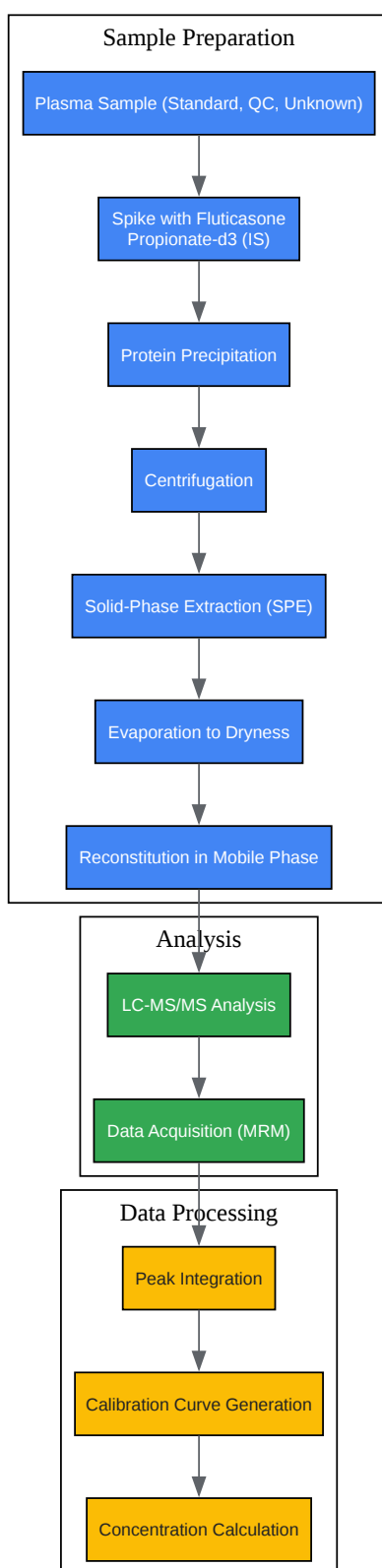
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
- Determine the concentration of Fluticasone Propionate in the unknown samples from the calibration curve.

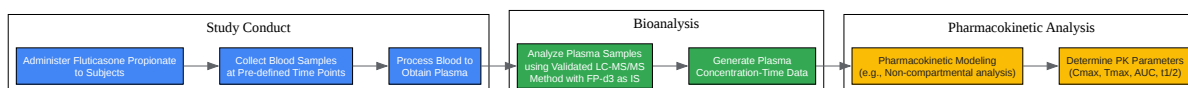
Visualizations



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Caption: Signaling pathway of Fluticasone Propionate.





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